2-(3-Chlorophenoxy)butanoyl chloride
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Overview
Description
2-(3-Chlorophenoxy)butanoyl chloride is an organic compound with the molecular formula C10H10Cl2O2 and a molecular weight of 233.09 g/mol . It is a chlorinated derivative of butanoyl chloride, featuring a chlorophenoxy group attached to the butanoyl moiety. This compound is primarily used in proteomics research and various chemical synthesis applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenoxy)butanoyl chloride typically involves the reaction of 3-chlorophenol with butanoyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . The general reaction scheme is as follows:
3-Chlorophenol+Butanoyl chloride→2-(3-Chlorophenoxy)butanoyl chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The reaction is typically conducted in a batch or continuous flow reactor, with careful monitoring of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenoxy)butanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorophenoxy group can be substituted by other nucleophiles, such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and hydrochloric acid.
Esterification: It can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Hydrolysis: Typically carried out in the presence of water or aqueous base.
Esterification: Requires the presence of an alcohol and an acid catalyst.
Major Products Formed
Substitution: Formation of substituted phenoxybutanoyl derivatives.
Hydrolysis: Formation of 3-chlorophenoxybutanoic acid.
Esterification: Formation of esters of 3-chlorophenoxybutanoic acid.
Scientific Research Applications
2-(3-Chlorophenoxy)butanoyl chloride is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and the preparation of complex molecules.
Biology: In the study of enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenoxy)butanoyl chloride involves its reactivity as an acyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The compound can undergo nucleophilic acyl substitution reactions, where the chlorine atom is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)butanoyl chloride: Similar structure but with the chlorine atom in the para position.
2-(3-Bromophenoxy)butanoyl chloride: Bromine atom instead of chlorine.
2-(3-Methylphenoxy)butanoyl chloride: Methyl group instead of chlorine.
Uniqueness
2-(3-Chlorophenoxy)butanoyl chloride is unique due to the presence of the 3-chlorophenoxy group, which imparts specific reactivity and properties. The position of the chlorine atom influences the compound’s reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
2-(3-chlorophenoxy)butanoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-9(10(12)13)14-8-5-3-4-7(11)6-8/h3-6,9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMRGMNBDJDUQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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